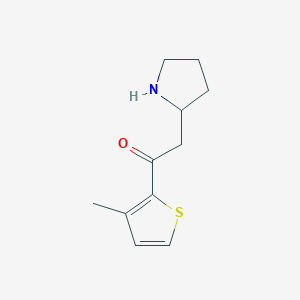
1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Substitution with Methyl Group: The thiophene ring can be methylated using methyl iodide in the presence of a base such as sodium hydride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a 1,4-diamine.
Coupling Reaction: The final step involves coupling the thiophene and pyrrolidine rings through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienyl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but without the methyl group on the thiophene ring.
1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both the methyl-substituted thiophene ring and the pyrrolidine ring. This combination may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a methylthiophene moiety, which are known to influence its biological activity. The molecular formula is C12H15NOS, with a molecular weight of approximately 235.32 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show potent activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
Case Study 1: Antibacterial Efficacy
A study focused on the synthesis of various pyrrolidine derivatives reported that certain compounds exhibited strong antibacterial activity against MRSA. The structure of these compounds was pivotal in enhancing their efficacy, suggesting that modifications in the methylthiophene or pyrrolidine moieties could further optimize activity.
Case Study 2: Structure-Activity Relationship (SAR)
In a comparative analysis of similar compounds, it was found that the presence of electron-donating groups on the thiophene ring significantly improved antibacterial potency. This finding underscores the importance of structural modifications in developing new antimicrobial agents.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H15NOS/c1-8-4-6-14-11(8)10(13)7-9-3-2-5-12-9/h4,6,9,12H,2-3,5,7H2,1H3 |
InChI Key |
YQOLSNBBUULCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















